2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, an oxazole ring, and a piperidine ring, each contributing to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 4-chlorophenol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.
Construction of the oxazole ring: This can be accomplished through the cyclization of an appropriate precursor, such as an α-haloketone, with an amide or nitrile under acidic conditions.
Attachment of the piperidine ring: The final step involves the reaction of the oxazole derivative with 4-methylpiperidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxazole ring can be reduced to form oxazolidines or other reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may yield oxazolidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its molecular targets.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
- 2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
- 2-{5-[(4-Fluorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
Uniqueness
The uniqueness of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups and rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-14-8-10-25(11-9-14)21-18(12-23)24-20(28-21)19-7-6-17(27-19)13-26-16-4-2-15(22)3-5-16/h2-7,14H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSMZOBTYVXVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.